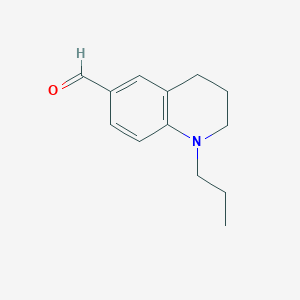

![molecular formula C16H17NO3 B1274683 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid CAS No. 299439-16-0](/img/structure/B1274683.png)

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

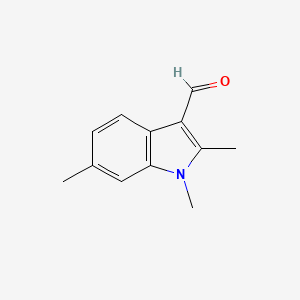

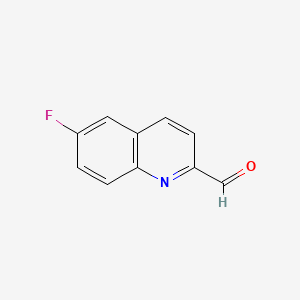

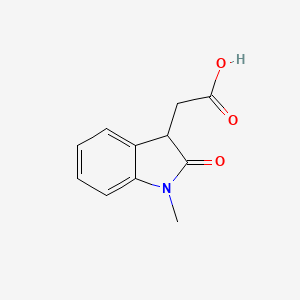

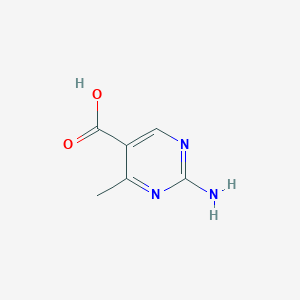

The synthesis of various β-amino acid derivatives, including those with aromatic substituents, has been explored in several studies. For instance, N,N-disubstituted β-amino acids with thiazole and aromatic substituents were synthesized using the Hantzsch method, leading to compounds with antimicrobial activity and growth-promoting effects on rapeseed . Similarly, the synthesis of N-substituted-β-amino acid derivatives containing benzo[b]phenoxazine and quinoxaline moieties was achieved by converting hydroxyphenyl amino butanoic acids into a series of derivatives, some of which showed good antimicrobial activity . Additionally, a series of 3-[2-{[(3-methyl-1-phenylbutyl)amino]carbonyl}-4-(phenoxymethyl)phenyl]propanoic acid analogs were synthesized, with modifications to the phenyl moieties resulting in increased in vitro activities and selectivity for the EP3 receptor .

Molecular Structure Analysis

The molecular structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride, an anti-ulcer agent, was determined by X-ray analysis, revealing a rigid bent-rod-like conformation and dimerization in the crystal through hydrogen bonding . This study provides insight into the structural characteristics that may influence the biological activity of similar compounds.

Chemical Reactions Analysis

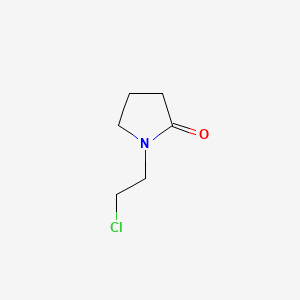

The chemical reactivity of β-amino acid derivatives can be inferred from the synthesis of Mannich bases, where 3-Phenylamino-1-(2,4,6-trimethoxy-phenyl)-propan-1-one and related compounds were synthesized and exhibited significant antimicrobial and antioxidant activities . The synthesis of chlorinated acids, such as 3-amino-3-(4-chlorophenyl)propanoic acid, resulted in weak specific antagonists of GABA at the GABAB receptor . These studies demonstrate the potential for β-amino acid derivatives to participate in various chemical reactions leading to biologically active compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of β-amino acid derivatives can be complex, as seen in the synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate for thymidylate syntheses inhibitors, which was synthesized through a series of reactions under mild conditions suitable for industrial-scale production . The ionization constants (pKa) of Mannich bases indicate that protonation may occur at physiological pH, and their non-toxic nature was confirmed through Brine shrimp lethality testing . The crystal structures of benzenesulfonylamino-3-(4-benzenesulfonyloxy-phenyl)-propionic acid and related compounds revealed variations in the L-tyrosine backbone conformation and intramolecular interactions, which could influence their solubility and stability .

Applications De Recherche Scientifique

Polymer Chemistry : Phloretic acid, a compound related to 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid, has been used as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation, offering a sustainable alternative to phenol in polymer chemistry. This approach enables the specific properties of benzoxazine to be imparted to aliphatic –OH bearing molecules or macromolecules, expanding their application in materials science (Trejo-Machin et al., 2017).

Chemical Synthesis : The compound has been utilized as a starting material in the synthesis of various heterocyclic compounds such as furanones, pyrrolinones, pyridazinones, benzoxazinones, and quinazolinones. These compounds have potential applications in pharmaceutical and chemical industries (Soliman et al., 2010).

Biological Activity : The synthesis of N-Substituted-β-amino Acid Derivatives containing 2-Hydroxyphenyl, Benzo[b]phenoxazine, and Quinoxaline Moieties, derived from similar compounds, has shown good antimicrobial activity against various bacterial and fungal strains, suggesting their potential use in medical applications (Mickevičienė et al., 2015).

Pharmaceutical Intermediates : The compound has been identified as a key intermediate in the synthesis of potent PPARγ agonists, which are significant in the development of antidiabetic and antihyperlipidemic agents. This showcases its importance in pharmaceutical research (Reynolds & Hermitage, 2001).

Radiation-Induced Hydrogels : Amine compounds related to 3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid have been used to modify radiation-induced polyvinyl alcohol/acrylic acid hydrogels, enhancing their thermal stability and biological activities. This indicates potential uses in medical applications (Aly & El-Mohdy, 2015).

Asymmetric Biocatalysis : It has been used in the study of asymmetric biocatalysis for producing pharmaceutical intermediates, demonstrating the potential of using microbial strains for the synthesis of enantiopure compounds (Li et al., 2013).

Antitubercular Agents : Derivatives of the compound have been evaluated for anti-tubercular activity, with certain synthesized compounds showing promising results against Mycobacterium tuberculosis, indicating their potential as anti-TB drugs (Lu et al., 2011).

Propriétés

IUPAC Name |

3-amino-3-(3-phenylmethoxyphenyl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO3/c17-15(10-16(18)19)13-7-4-8-14(9-13)20-11-12-5-2-1-3-6-12/h1-9,15H,10-11,17H2,(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEVLKELFUCFYHL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC(=C2)C(CC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70390526 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

CAS RN |

299439-16-0 |

Source

|

| Record name | 3-amino-3-[3-(benzyloxy)phenyl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70390526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-[1-(4-ethylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1274613.png)

![1-Isopropyl-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1274619.png)